Methyl 4-oxocycloheptanecarboxylate

描述

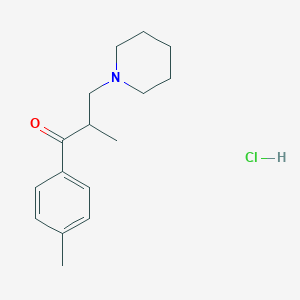

Methyl 4-oxocycloheptanecarboxylate (CAS No. 17607-00-0) is a cyclic keto-ester with the molecular formula C₉H₁₄O₃ and a molecular weight of 170.21 g/mol . It features a seven-membered cycloheptane ring substituted with a ketone group at the 4-position and a methyl ester moiety. This compound is typically stored under dry, room-temperature conditions due to its sensitivity to moisture and heat . Its applications are primarily in organic synthesis and pharmaceutical research, where its cyclic structure and functional groups serve as intermediates for more complex molecules.

准备方法

Cyclization of Ketoester Precursors

The cyclization of linear ketoesters represents a viable route to access methyl 4-oxocycloheptanecarboxylate. While direct examples are limited, analogous syntheses of related cycloheptane derivatives provide insight. For instance, methyl 2-oxocycloheptanecarboxylate (CAS 7500-91-6) is a commercially available precursor that has been utilized in α-functionalization reactions . By adapting these protocols, the 2-oxo group could serve as a handle for further transformations.

In one approach, methyl 2-oxocycloheptanecarboxylate undergoes chlorination at the α-position using methyl phenyl sulfoxide, trimethylsilyl triflate, and sodium halides in acetonitrile . Although this yields methyl 1-chloro-2-oxocycloheptanecarboxylate, subsequent dehydrohalogenation or oxidation could shift the ketone to the 4-position. For example, base-mediated elimination of HCl might generate an α,β-unsaturated ketone intermediate, followed by tautomerization or hydride shifts to relocate the carbonyl group .

α-Functionalization Followed by Oxidation

α-Functionalization strategies, as demonstrated in the synthesis of methyl 1-chloro-2-oxocycloheptanecarboxylate , highlight the potential for introducing substituents that facilitate ketone migration. The general procedure involves:

-

Reagents : Methyl phenyl sulfoxide, trimethylsilyl triflate, sodium halide.

-

Conditions : Acetonitrile, 4 hours, room temperature.

After halogenation, oxidation of the α-chloro ketone could be achieved using strong oxidants like pyridinium chlorochromate (PCC) or Jones reagent. Alternatively, Kornblum oxidation might convert the chloride to a ketone if steric and electronic factors favor such a transformation. Computational modeling of the cycloheptane ring’s conformational flexibility would be critical to predict the feasibility of ketone rearrangement .

Enamine-Based Synthesis Approaches

β-Enamino ketoesters serve as versatile intermediates in heterocycle synthesis, as evidenced by the preparation of 1,2-oxazole derivatives . Applying this methodology to cycloheptane systems could enable the construction of the 4-oxo group. A hypothetical pathway involves:

-

Condensation of methyl cycloheptanecarboxylate with a secondary amine to form an enamine.

-

Oxidation or electrophilic trapping at the β-position to install the ketone.

-

Acidic hydrolysis to yield the target compound.

For example, reaction with pyrrolidine followed by treatment with hydroxylamine hydrochloride could generate an oxazole intermediate, which upon ring-opening hydrolysis might release the 4-oxo functionality . This route remains speculative but is grounded in successful syntheses of analogous structures .

Ring Expansion Strategies

Ring expansion of smaller cyclic ketones offers another route to seven-membered rings. A notable example involves the fragmentation of bicyclic γ-silyloxy-β-hydroxy-α-diazolactones, which can generate cycloheptanone derivatives under specific conditions . Adapting this method, methyl 2-oxocyclohexanecarboxylate could undergo diazo transfer and subsequent photolysis to induce ring expansion, yielding this compound. Key considerations include:

-

Diazo Precursor : Preparation of α-diazo-β-ketoesters.

-

Photolysis Conditions : UV light or thermal activation to trigger carbene insertion.

-

Steric Guidance : Ensuring the expansion favors the 4-position over alternative sites.

Oxidation of Substituted Cycloheptane Derivatives

Direct oxidation of a 4-hydroxyl or 4-amine substituent on the cycloheptane ring provides a straightforward pathway. For instance, methyl 4-hydroxycycloheptanecarboxylate could be oxidized using Dess-Martin periodinane or Swern conditions to install the ketone. However, the synthesis of the 4-hydroxy precursor remains a challenge.

Alternatively, enzymatic or catalytic asymmetric oxidation might selectively target the 4-position. Recent advances in C–H activation, particularly with transition-metal catalysts like palladium or ruthenium, could enable direct functionalization of the cycloheptane ring . For example, directed C–H oxidation using a directing group at the ester moiety might achieve site-selective ketonization.

化学反应分析

反应类型: 醋酸特利普瑞斯会经历多种类型的化学反应,包括:

氧化和还原: 这些反应可能在该化合物的合成和储存过程中发生,影响其稳定性和功效.

常用试剂和条件:

肽偶联试剂: 用于API的合成。

主要生成产物:

赖氨酸加压素: 醋酸特利普瑞斯的活性形式,发挥所需的药理作用.

科学研究应用

Synthetic Applications

1. Asymmetric Synthesis

Methyl 4-oxocycloheptanecarboxylate is utilized in asymmetric synthesis, particularly in Michael addition reactions. These reactions involve the formation of carbon-carbon bonds, which are crucial for building complex molecules. Research has demonstrated that this compound can serve as a Michael donor, reacting with nitroalkenes to produce enantioselective products that are valuable in drug development .

Case Study: Enantioselective Michael Addition

In a study published by the Royal Society of Chemistry, this compound was successfully used in a Michael reaction catalyzed by chiral thiourea derivatives. The results indicated high enantioselectivity, making it a promising candidate for synthesizing bioactive compounds .

Medicinal Chemistry

2. Anticancer Potential

The compound has been investigated for its potential as an inhibitor of mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. Tricyclic compounds derived from this compound show promise in treating malignancies associated with these mutations .

Case Study: IDH Inhibition

Patent literature describes the synthesis of tricyclic compounds that inhibit mutant IDH enzymes, showcasing the therapeutic potential of derivatives of this compound in cancer treatment . These compounds could lead to new avenues for targeted cancer therapies.

Functional Group Transformations

3. Hydroxycoumarins Synthesis

This compound serves as a precursor in the synthesis of hydroxycoumarins via Pechmann condensation reactions with polyphenols. This transformation highlights its utility in producing biologically active compounds with potential pharmacological effects .

Data Tables

作用机制

醋酸特利普瑞斯作为血管加压素受体激动剂发挥作用,主要靶向血管平滑肌细胞上的V1受体。给药后,醋酸特利普瑞斯代谢为赖氨酸加压素,赖氨酸加压素与V1受体结合,引起血管收缩。 这导致门静脉压降低,肾脏灌注改善 . 所涉及的确切分子途径包括蛋白激酶C的活化以及随后靶蛋白的磷酸化 .

类似化合物:

血管加压素: 醋酸特利普瑞斯模拟的内源性激素。

去氨加压素: 另一种合成血管加压素类似物,主要用于治疗尿崩症和遗尿症.

菲利普瑞斯: 一种合成血管加压素类似物,在牙科麻醉中用作血管收缩剂.

比较:

总之,醋酸特利普瑞斯是临床和研究环境中一种宝贵的化合物,由于其增强的稳定性、选择性和功效,在类似化合物中具有独特的优势。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Similarity Scores

The following compounds exhibit structural or functional similarities to Methyl 4-oxocycloheptanecarboxylate, as indicated by similarity scores and functional group alignment (Table 1):

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Ring Size and Saturation :

- This compound and Methyl 2-oxo-1-cycloheptanecarboxylate share identical molecular formulas but differ in ketone positioning (C4 vs. C2), influencing steric and electronic properties .

- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (cyclohexene derivative) has a smaller, unsaturated ring, enhancing reactivity compared to the saturated cycloheptane analog .

Ester Group Variation: Substitution of methyl esters (e.g., Methyl 4-methyl-3-oxopentanoate) with ethyl esters (e.g., Ethyl 3-cyclopropyl-3-oxopropanoate) increases molecular weight and alters hydrophobicity .

Linear vs. Cyclic Structures: Linear analogs like Methyl 4-methyl-3-oxopentanoate exhibit higher similarity scores (0.97) due to shared ketone and ester motifs but lack the steric constraints of cyclic systems .

生物活性

Methyl 4-oxocycloheptanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cycloheptane ring structure with a ketone and a carboxylate functional group. The molecular formula is , and it features a unique conformation that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, research on structurally related compounds has shown inhibitory effects on steroid sulfatase (STS) enzymes, which are implicated in breast cancer progression. Compounds tested demonstrated varying degrees of potency, with IC50 values ranging from 21.5 µM to 159 µM against different cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | GI50 (µM) |

|---|---|---|---|

| 9p | MCF-7 | 36.4 | 320.1 |

| 9r | MCF-7 | 21.5 | 24.7 |

| 9s | MCF-7 | 37.8 | 63.8 |

| 11 | MDA-MB-231 | - | 63.3 |

These findings suggest that modifications to the cycloheptane scaffold can enhance biological activity, particularly against estrogen receptor-positive cancers.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases such as Parkinson's disease. Compounds have been evaluated for their ability to inhibit monoamine oxidase B (MAO-B), an enzyme linked to oxidative stress in neuronal cells. Selective MAO-B inhibitors have demonstrated improvements in motor functions and reductions in oxidative stress markers in animal models .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Cycloheptane Ring : The presence of electron-withdrawing or electron-donating groups can significantly alter the compound's reactivity and binding affinity to biological targets.

- Functional Groups : The introduction of different functional groups at specific positions on the cycloheptane ring has been shown to enhance or diminish activity against targeted enzymes and receptors.

Case Study 1: Anticancer Properties

In a study involving several synthesized derivatives, this compound was tested for its effects on breast cancer cell lines. The results indicated that certain analogs exhibited significant antiproliferative activity, particularly in estrogen receptor-positive cells, highlighting the importance of structural optimization for therapeutic efficacy .

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of methyl derivatives revealed that specific modifications led to enhanced MAO-B inhibition. This was associated with improved behavioral outcomes in rodent models of Parkinson's disease, suggesting potential therapeutic applications for neurodegenerative disorders .

属性

IUPAC Name |

methyl 4-oxocycloheptane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)7-3-2-4-8(10)6-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARDIFNYOCNPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455729 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17607-00-0 | |

| Record name | METHYL 4-OXOCYCLOHEPTANECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-cycloheptanecarboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。